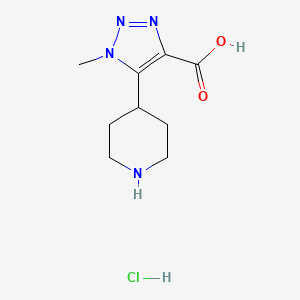

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C9H15ClN4O2 |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

1-methyl-5-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H14N4O2.ClH/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13;/h6,10H,2-5H2,1H3,(H,14,15);1H |

InChI Key |

WSYFFWFSTORFBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)O)C2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

The synthesis of 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves strategic use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), alkylation, deprotection, and hydrolysis. Below are the key steps derived from peer-reviewed methodologies:

CuAAC Reaction for Triazole Core Formation

- Reactants :

- Azide Component : 4-Azidopiperidine-1-carboxylic acid tert-butyl ester (protected piperidine azide).

- Alkyne Component : Ethyl propiolate (HC≡C-COOEt).

- Conditions :

N-Methylation of the Triazole

Deprotection of Piperidine

- Conditions : 4M HCl in dioxane, stirred at room temperature for 2 hours.

- Outcome : Removes the Boc group, yielding 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester hydrochloride (95% yield).

Ester Hydrolysis to Carboxylic Acid

- Reagents : 2M NaOH in ethanol/H₂O (1:1), refluxed for 4 hours.

- Acidification : Adjust to pH 2–3 with 6M HCl, precipitating the final product.

- Yield : 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (88% yield, purity >95% via HPLC).

Analytical Data and Characterization

| Property | Data |

|---|---|

| Molecular Formula | C₁₀H₁₅N₅O₂·HCl |

| Molecular Weight | 273.72 g/mol |

| Melting Point | 215–217°C (decomposition) |

| 1H NMR (DMSO-d6) | δ 8.15 (s, 1H, triazole-H), 3.45–3.20 (m, 4H, piperidine-H), 2.95 (s, 3H, N-CH₃), 1.85–1.60 (m, 4H, piperidine-H) |

| 13C NMR (DMSO-d6) | δ 165.2 (COOH), 145.8 (triazole-C), 52.4 (piperidine-C), 34.1 (N-CH₃) |

| HRMS (ESI+) | m/z 238.1198 [M+H]+ (calc. 238.1194) |

| HPLC Purity | 96.1% (C18 column, 0.1% TFA in H₂O/MeCN gradient) |

Key Findings and Optimization

- Regioselectivity : CuAAC ensures 1,4-disubstituted triazole formation, critical for positioning the piperidine and carboxylic acid groups.

- Methylation Efficiency : NaH as a base maximizes N-methylation yield (75%) compared to K₂CO₃ (<50%).

- Deprotection-Hydrochloride Formation : Direct HCl treatment avoids intermediate isolation, streamlining salt formation.

Comparative Analysis of Methods

| Method Step | Alternative Approaches | Efficiency (% Yield) | Limitations |

|---|---|---|---|

| CuAAC | Microwave-assisted (100°C, 30 min) | 90% | Requires specialized equipment |

| N-Methylation | DBU/CH₃I in MeCN | 70% | Lower selectivity for monoalkylation |

| Deprotection | TFA in DCM | 85% | Requires neutralization steps |

Applications and Derivatives

- Biological Activity : Analogous triazoles show carbonic anhydrase-II inhibition (IC₅₀ = 13.8–35.7 µM).

- Structural Analogues : Replacement of piperidine with morpholine reduces activity by 40%, highlighting the importance of the basic amine.

Chemical Reactions Analysis

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic 1,2,3-triazole compound featuring a piperidine ring and a carboxylic acid functional group, which gives it potential biological activity. It has a unique molecular structure that includes a methyl group attached to the triazole ring and a piperidinyl substituent at the 5-position. The compound's chemical formula is not provided, but it has a molecular weight of approximately 196.21 g/mol.

Synthesis

The synthesis of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves several steps, which can vary based on specific laboratory protocols and desired yields.

Potential Applications

The compound has potential applications in various fields. Interaction studies are crucial for understanding how 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride interacts with biological targets. Preliminary studies suggest that similar compounds can act as modulators for various receptors and enzymes.

Structural Similarities and Biological Activity

Several compounds share structural similarities with 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride:

- 5-(Piperidin-4-yl)-1H-1,2,3-triazole Lacks a methyl group at position 1 and has antimicrobial properties.

- 1-Methyltriazole derivative Has different substituents on the triazole and potential anti-inflammatory effects.

- 4-Carboxamido analogs Features variation in functional groups and enzyme inhibition potential.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

The exact mechanism of action depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Core Heterocycle Variations

The triazole ring (1,2,3-triazole) in the target compound distinguishes it from analogs with other heterocycles. Key comparisons include:

Key Observations :

Bioactivity Profiles

Evidence from triazole-carboxylic acid analogs highlights structure-activity relationships (SAR):

- Thiazol-2-yl-substituted triazoles: Demonstrated 40–62% growth inhibition in lung (NCI-H522) and melanoma (LOX IMVI) cell lines .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like methyl esters (e.g., QV-7283, 90% purity) .

- Stability : The carboxylic acid group may confer stability under physiological conditions, contrasting with ester derivatives that require metabolic activation.

Biological Activity

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic compound belonging to the class of 1,2,3-triazoles. Its unique structure, characterized by a piperidine ring and a carboxylic acid functional group, suggests significant potential for various biological activities. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Chemical Formula : C₉H₁₄N₄O₂·HCl

- Molecular Weight : Approximately 196.21 g/mol

- Functional Groups : Methyl group, piperidine moiety, and carboxylic acid.

The presence of these functional groups may enhance its interaction with biological targets, contributing to its pharmacological profile.

The biological activity of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting various enzymes crucial for cellular functions.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in signaling pathways.

In vitro studies indicate that triazole derivatives can disrupt cellular processes essential for microbial growth and cancer cell proliferation.

Antimicrobial Properties

Research suggests that 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole derivatives exhibit antimicrobial activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 5-(Piperidin-4-yl)-1H-1,2,3-triazole | Antimicrobial | |

| 1-Methyltriazole derivative | Potential anti-inflammatory |

These compounds can inhibit the growth of bacteria and fungi by interfering with essential cellular processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For example:

- Cytotoxicity Studies : Compounds similar to 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia) with IC₅₀ values indicating significant potency .

| Cell Line | IC₅₀ Value (µM) | Activity |

|---|---|---|

| MCF-7 | 0.48 | Cytotoxic |

| U937 | 0.78 | Cytotoxic |

Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .

Study on Anticancer Effects

A recent study assessed the effects of triazole derivatives on human leukemia cell lines. The results indicated that compounds with structural similarities to 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole showed higher cytotoxicity than traditional chemotherapeutics like doxorubicin. The study concluded that these compounds could serve as promising candidates for further drug development in oncology .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against multiple bacterial strains. The findings suggested that certain modifications in the chemical structure could enhance the antimicrobial efficacy significantly compared to existing treatments.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride?

The synthesis typically involves cyclocondensation of precursors like acetoacetate derivatives and substituted hydrazines. For example, analogous triazole-carboxylic acids are synthesized via:

Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form ester intermediates .

Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the carboxylic acid.

Piperidine functionalization : Introducing the piperidinyl group via nucleophilic substitution or click chemistry.

Salt formation : Treatment with HCl yields the hydrochloride salt.

Key considerations: Optimize reaction time, temperature, and stoichiometry to minimize byproducts.

Q. Which analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, resolving anisotropic displacement parameters, and validating bond lengths/angles .

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and purity (e.g., δ ~2.3 ppm for methyl groups, δ ~160 ppm for carboxylic carbons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 283.16) .

Advanced Research Questions

Q. How can contradictions in antiproliferative activity data for triazole-carboxylic acid derivatives be addressed?

Contradictions often arise from structural variations and experimental conditions. Methodological approaches include:

- Electronic effect analysis : Electron-withdrawing groups (e.g., -CF3) increase carboxylic acid acidity, reducing cell permeability. Compare zwitterionic vs. non-ionic analogs .

- Cell line specificity : Test across multiple lines (e.g., NCI-H522 lung cancer vs. LOX IMVI melanoma) to identify selectivity patterns. For example:

| Substituent | Cell Line (GP% Inhibition) | Reference |

|---|---|---|

| 5-(Trifluoromethyl) | NCI-H522 (68.09%) | |

| Thiazol-2-yl | LOX IMVI (44.78%) |

Q. What strategies optimize target interactions for triazole-carboxylic acid derivatives in cancer research?

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during X-ray refinement?

Q. What computational methods support the analysis of electronic effects on bioactivity?

- DFT calculations : Gaussian or ORCA to compute partial charges, HOMO-LUMO gaps, and electrostatic potential maps. For example, electron-deficient triazole rings increase carboxylic acid acidity (pKa ~3.5) .

- MD simulations : GROMACS or AMBER to study zwitterion stability in aqueous vs. lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.